propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that features a pyrazole ring, a benzoate ester, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling with Benzoic Acid Derivative: The pyrazole derivative is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid.
Scientific Research Applications
Propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The benzoate ester may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
- Propyl 4-{[(1-phenyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
- Propyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
Uniqueness
Propyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is unique due to the specific positioning of the ethyl group on the pyrazole ring, which may influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
propyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-11-22-16(21)12-5-7-13(8-6-12)17-15(20)14-9-10-19(4-2)18-14/h5-10H,3-4,11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCVUNOJLLSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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